Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a methyl ester group at the second position, an aminomethyl group at the third position, and a hydrogen atom at the first position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions. For instance, the synthesis might begin with the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of environmentally benign reagents and solvents is also emphasized to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is used in studying indole-based signaling pathways in microorganisms.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target proteins, influencing their function. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate
- 2-methoxy-5-(phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aminomethyl group and a methyl ester group allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
methyl 3-(aminomethyl)-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)10-8(6-12)7-4-2-3-5-9(7)13-10/h2-5,13H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYPYCFUXGOUCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363066 | |
Record name | Methyl 3-(aminomethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865660-18-0 | |
Record name | Methyl 3-(aminomethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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